2-Chloroquinoline-4-carbaldehyde

Vue d'ensemble

Description

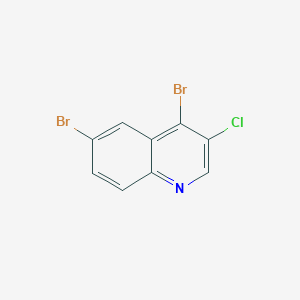

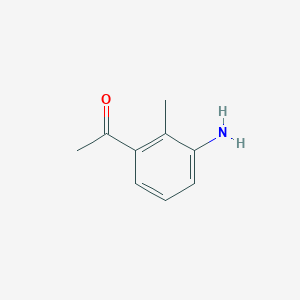

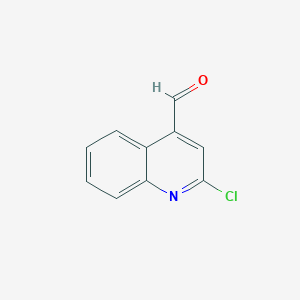

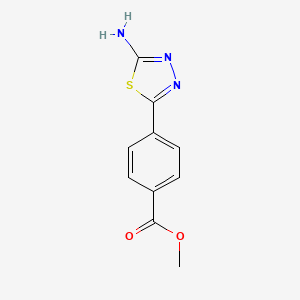

2-Chloroquinoline-4-carbaldehyde is an organic compound that is a derivative of the bicyclic heterocycle called quinoline . It is one of several isomeric chloro derivatives of quinoline . It appears as a slightly pale yellow to yellow-green crystal or powder .

Synthesis Analysis

The synthesis of 2-Chloroquinoline-4-carbaldehyde involves several steps. One method involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3, which is subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-4-carbaldehyde is complex and involves several functional groups. The compound contains a quinoline ring system, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a carbaldehyde group, which is a form of aldehyde group attached to the quinoline ring .Chemical Reactions Analysis

2-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions. For instance, it can undergo substitution reactions at its 2-chloro position when treated with phenylacetylene via PdCl2 mediation . It can also react with 1,2-phenylenediamine to synthesize quinoline fused 1,4-benzodiazepine .Physical And Chemical Properties Analysis

2-Chloroquinoline-4-carbaldehyde is a slightly pale yellow to yellow-green crystal or powder . More detailed physical and chemical properties are not available in the retrieved literature.Applications De Recherche Scientifique

Chemical Modifications and Biological Evaluation

2-Chloroquinoline-4-carbaldehyde has been utilized in the chemical modification of chitosan, creating new derivatives with enhanced antibacterial properties and non-toxic characteristics, suggesting potential biomedical applications (Haj, Mohammed, & Mohammood, 2020).

Chemistry and Synthetic Applications

Research has focused on the chemistry of 2-chloroquinoline-4-carbaldehyde, including its synthesis and use in constructing fused or binary heterocyclic systems, highlighting its importance in organic and medicinal chemistry (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Synthesis and Reactions

Studies from 1979 to 1999 detailed the synthesis and various reactions of 2-chloroquinoline-4-carbaldehyde, emphasizing its role in synthesizing biologically significant compounds (Abdel-Wahab & Khidre, 2012).

Chlorination Processes

Investigations into the chlorination of 2-chloroquinoline-4-carbaldehydes have been conducted, detailing the preparation of specific chlorinated derivatives (Cziáky, 1991).

Potential as Human AKT1 Inhibitor

2-Chloroquinoline-4-carbaldehyde derivatives have been evaluated as potential inhibitors of AKT1, a protein kinase implicated in cancer, demonstrating significant inhibitory potency (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).

DNA Binding and Antimicrobial Properties

Novel 2-chloroquinoline-4-carbaldehyde derivatives have shown effective binding with DNA and exhibit antimicrobial activities, indicating their potential in pharmacological applications (Lamani, Reddy, Naik, Savyasachi, & Naik, 2008).

Green Synthetic Methods

Research includes green synthetic methods for 2-chloroquinoline-4-carbaldehydes, employing microwave, ultrasound, and grinding/solvent-free techniques, emphasizing environmentally friendly approaches (Patel, Dholakia, & Patel, 2020).

Modified Synthesis Using Phosphorus Pentachloride

An alternative synthesis method for 2-chloroquinoline-4-carbaldehyde using phosphorus pentachloride has been developed, providing an efficient and convenient approach (Romero, 2016).

Safety and Hazards

The safety data sheet for 2-Chloroquinoline-4-carboxaldehyde, a related compound, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It also recommends ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

Quinoline and its functionalized derivatives, including 2-Chloroquinoline-4-carbaldehyde, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Propriétés

IUPAC Name |

2-chloroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUNMHOODSYROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591538 | |

| Record name | 2-Chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinoline-4-carbaldehyde | |

CAS RN |

855613-24-0 | |

| Record name | 2-Chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)

![4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B1612408.png)

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1612410.png)

![5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B1612411.png)